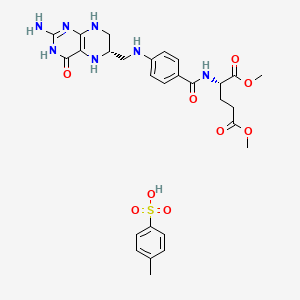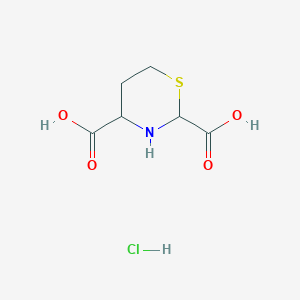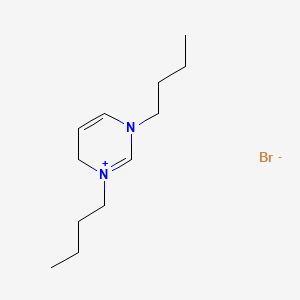
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its role as a byproduct in the synthesis of Carboplatin-d4, an analog of Cisplatin with reduced nephrotoxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyrimidine derivatives with butyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide has several scientific research applications:
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide involves its interaction with specific molecular targets and pathways. In the context of its antineoplastic activity, the compound may interfere with DNA replication and repair processes, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Carboplatin-d4: An analog of Cisplatin with reduced nephrotoxicity.
Dihydropyrimidinones: Compounds with similar structural features and potential biological activities.
Uniqueness
1,3-Dibutyl-3,6-dihydropyrimidin-1-ium Bromide is unique due to its specific chemical structure and its role as a byproduct in the synthesis of Carboplatin-d4
Properties
Molecular Formula |
C12H23BrN2 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
1,3-dibutyl-4H-pyrimidin-3-ium;bromide |
InChI |
InChI=1S/C12H23N2.BrH/c1-3-5-8-13-10-7-11-14(12-13)9-6-4-2;/h7,10,12H,3-6,8-9,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LFCPPYLNXDGMRB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=CC[N+](=C1)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



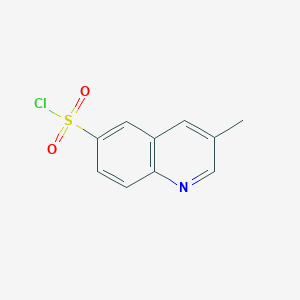
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
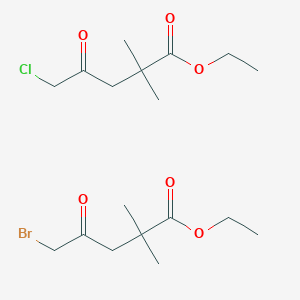
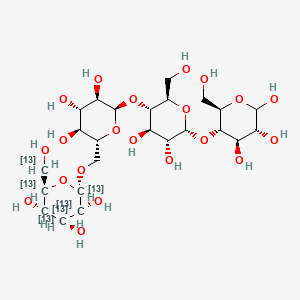
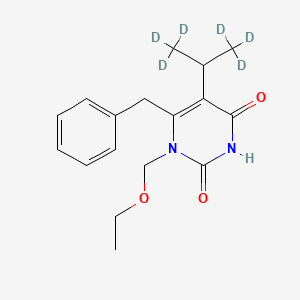
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
